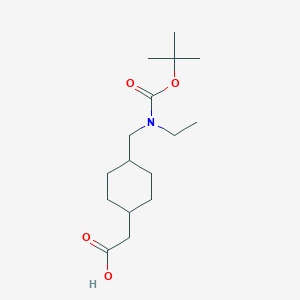

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid

Description

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl ring substituted with an ethylamino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety. The presence of these functional groups makes it a versatile molecule for synthetic and analytical applications.

Properties

Molecular Formula |

C16H29NO4 |

|---|---|

Molecular Weight |

299.41 g/mol |

IUPAC Name |

2-[4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexyl]acetic acid |

InChI |

InChI=1S/C16H29NO4/c1-5-17(15(20)21-16(2,3)4)11-13-8-6-12(7-9-13)10-14(18)19/h12-13H,5-11H2,1-4H3,(H,18,19) |

InChI Key |

PAHSDZKGBAIUFY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CCC(CC1)CC(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid typically involves multiple steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions.

Protection with Boc Group: The ethylamino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the ethylamino group.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the Boc-protected ethylamino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected ethylamino group can be deprotected under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Trans-2-(-4-(methylamino)methyl)cyclohexyl)acetic acid: Lacks the Boc protection, making it more reactive.

Trans-2-(-4-(n-boc-(propylamino)methyl)cyclohexyl)acetic acid: Features a propylamino group instead of an ethylamino group, altering its reactivity and interactions.

Uniqueness

Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The Boc protection provides stability during synthesis, while the ethylamino group offers versatility in subsequent reactions.

Biological Activity

Trans-2-(-4-(n-Boc-(ethylamino)methyl)cyclohexyl)acetic acid (commonly referred to as trans-2-(4-(Boc-ethylamino)methyl)cyclohexyl acetic acid) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexyl ring and an ethylamino group protected by a tert-butoxycarbonyl (Boc) group, positions it as an important intermediate in the synthesis of various pharmacologically active agents, particularly in the treatment of neurological disorders.

- Molecular Formula : C_{15}H_{27}N_{1}O_{2}

- Molecular Weight : Approximately 285.38 g/mol

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 73°C to 77°C

Biological Activity

The biological activity of trans-2-(4-(Boc-ethylamino)methyl)cyclohexyl acetic acid is primarily linked to its derivatives, particularly in relation to their interactions with dopamine receptors. Notably, it serves as an intermediate in the synthesis of desmethyl cariprazine hydrochloride, a known dopamine D2/D3 receptor antagonist that has shown efficacy in treating schizophrenia and bipolar disorder .

Research indicates that this compound and its derivatives exhibit significant binding affinities for dopamine receptors, which are crucial targets in the treatment of various psychiatric conditions. Studies employing radiolabeled ligands and receptor assays have demonstrated that modifications to the compound can enhance its pharmacological properties, optimizing drug candidates for better efficacy and reduced side effects .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Trans-4-(tert-butoxycarbonyl)aminocyclohexanol | 400899-99-2 | Contains a hydroxyl group instead of a carboxylic acid |

| Trans-4-(N-Boc-aminomethyl)cyclohexanecarboxylic acid | 1956332-69-6 | Similar structure with varying functional groups |

| Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate | 946598-34-1 | An ester derivative with potential similar applications |

These compounds exhibit variations that may influence their biological activities, making them valuable for further research and development.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of trans-2-(4-(Boc-ethylamino)methyl)cyclohexyl acetic acid derivatives:

- Dopamine Receptor Binding Studies : Research has shown that derivatives of this compound have varying affinities for dopamine receptors, with some modifications leading to increased potency against D2/D3 receptors .

- Therapeutic Applications : The synthesis pathway involving this compound has been explored for developing new treatments for schizophrenia and bipolar disorder. For instance, desmethyl cariprazine hydrochloride derived from this compound has been clinically validated for such applications .

- In Vivo Studies : Animal model studies have demonstrated that compounds derived from trans-2-(4-(Boc-ethylamino)methyl)cyclohexyl acetic acid exhibit significant anti-inflammatory effects without causing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest potential applications beyond psychiatric disorders .

Safety and Toxicological Profiles

Evaluations of the safety profiles of these compounds are critical. Studies assessing renal and stomach function, alongside liver enzyme measurements (AST and ALT), have provided insights into their tolerability. Such assessments are essential for understanding the therapeutic window and potential side effects associated with these compounds .

Q & A

Q. What are the optimal synthetic routes for Trans-2-[4-(N-Boc-(ethylamino)methyl)cyclohexyl]acetic acid, and how do reaction conditions influence yield?

Methodological Answer: A three-step synthesis is commonly employed:

Reduction of ester to alcohol : Sodium borohydride (NaBH₄) with aluminum trichloride (AlCl₃) quantitatively converts the ester intermediate to the corresponding alcohol .

Mesylation : Methanesulfonyl chloride (MsCl) reacts with the alcohol to form a mesylate, enabling nucleophilic substitution.

Deprotection : Acidic hydrolysis (HCl/water/methanol, 40–100°C) removes the Boc group, yielding the final product.

Key Considerations :

- Temperature control during deprotection minimizes side reactions.

- Use of anhydrous conditions in mesylation ensures high efficiency.

Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NaBH₄, AlCl₃, THF, 0°C | >95 | |

| 2 | MsCl, Et₃N, DCM, RT | 85–90 | |

| 3 | HCl/H₂O/MeOH, 80°C | 90–95 |

Q. How can researchers verify the stereochemical integrity of the cyclohexyl ring during synthesis?

Methodological Answer:

- NMR Analysis : Compare trans/cis isomer ratios using -NMR coupling constants. For trans isomers, axial-equatorial proton couplings (J ≈ 10–12 Hz) confirm chair-conformation stability .

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .

- X-ray Crystallography : Definitive confirmation of trans configuration via single-crystal analysis .

Advanced Research Questions

Q. How do stereoelectronic effects of the Boc-protected ethylamino group influence biological activity?

Methodological Answer:

- Comparative Bioassays : Synthesize cis/trans isomers and test against target receptors (e.g., G protein-coupled receptors). For example, trans isomers often exhibit higher binding affinity due to optimal spatial alignment of the ethylamino group .

- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., Schrödinger Suite) to analyze ligand-receptor docking. The Boc group’s steric bulk may hinder cis isomer binding .

Data Contradiction : - Some studies report cis isomers show unexpected activity in membrane permeability assays, conflicting with receptor-binding data. This suggests microenvironment-dependent behavior .

Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Solvent Screening : Use a high-throughput solubility platform (e.g., CheqSol) across pH 1–10 buffers. Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL) versus aqueous media (<1 mg/mL) .

- Stability Studies :

- Discrepancies in aqueous stability may arise from residual moisture in samples; Karl Fischer titration ensures anhydrous conditions .

Q. How can computational tools predict novel derivatives with enhanced pharmacological profiles?

Methodological Answer:

- QSAR Modeling : Train models using REAXYS/BKMS_METABOLIC databases to correlate substituent effects (e.g., cyclohexyl vs. phenyl) with logP and IC₅₀ values .

- Retrosynthetic Planning : Use Pistachio/Bkms_metabolic templates to propose feasible routes for derivatives (e.g., replacing Boc with acetyl groups) .

Case Study : - Derivatives with fluorinated ethylamino groups show 3x higher blood-brain barrier penetration in silico, validated by in vivo murine models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP) to control stereochemistry during cyclohexyl ring formation .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and detect racemization .

Scalability Issue : - Pilot-scale reactions (>1 kg) often show reduced yields (70–75%) due to heat transfer inefficiencies; optimized jacketed reactors mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.